molecular formula C3H2F4 B156734 1,3,3,3-Tetrafluoroprop-1-ene CAS No. 1645-83-6

1,3,3,3-Tetrafluoroprop-1-ene

Cat. No.: B156734
CAS No.: 1645-83-6
M. Wt: 114.04 g/mol
InChI Key: CDOOAUSHHFGWSA-OWOJBTEDSA-N
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Description

1,3,3,3-Tetrafluoroprop-1-ene, commonly known as HFO-1234ze(E), is a hydrofluoroolefin (HFO) recognized for its excellent environmental properties, including zero Ozone Depletion Potential (ODP) and a Global Warming Potential (GWP) of less than 1 . This fourth-generation fluorocarbon is a leading subject in climate-friendly chemical research, developed in response to the international phase-down of high-GWP hydrofluorocarbons (HFCs) mandated by the Montreal Protocol's Kigali Amendment . Its primary research and industrial applications focus on its use as a sustainable refrigerant in air conditioning, refrigeration, and heat pump systems . It is also a key ingredient in many zeotropic mixture refrigerants, such as R450A, where it helps to reduce the overall GWP and flammability of the blend . Beyond refrigeration, it is investigated as a foam blowing agent and for use in specialized fields like semiconductor manufacturing . Researchers are actively studying its combustion mechanism and flammability characteristics, which are crucial for its safe application . Studies have established that it is weakly flammable, with its flammability limits in air measured between approximately 7% and 12% by volume at elevated temperatures, and its ignition requires high energy . Theoretical and experimental studies using density functional theory (DFT) have detailed its combustion pathways, revealing complex reactions involving unimolecular decomposition, collision with oxygen, and addition with radicals . This compound is offered For Research Use Only. It is strictly not for human or veterinary use, or for any form of personal use. Researchers should consult the Safety Data Sheet and handle this product with appropriate precautions, noting that it is classified as a flammable gas under pressure .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1,3,3,3-tetrafluoroprop-1-ene
Source PubChem
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InChI

InChI=1S/C3H2F4/c4-2-1-3(5,6)7/h1-2H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOOAUSHHFGWSA-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CF)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/F)\C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10885446
Record name (E)-1,3,3,3-Tetrafluoro-1-propene
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Molecular Weight

114.04 g/mol
Source PubChem
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Physical Description

Gas or Vapor
Record name 1-Propene, 1,3,3,3-tetrafluoro-, (1E)-
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CAS No.

29118-24-9, 1645-83-6
Record name (1E)-1,3,3,3-Tetrafluoro-1-propene
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Record name 1,3,3,3-Tetrafluoropropene, (1E)-
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Record name 1-Propene, 1,3,3,3-tetrafluoro-, (1E)-
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Record name (E)-1,3,3,3-Tetrafluoro-1-propene
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Record name Propene, 1,3,3,3,-tetrafluoro-,(E)-
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Record name 1,3,3,3-TETRAFLUOROPROPENE, (1E)-
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Synthetic Methodologies and Chemical Transformation Pathways of 1,3,3,3 Tetrafluoroprop 1 Ene

Advanced Synthetic Routes to (E)-1,3,3,3-Tetrafluoroprop-1-ene

Catalytic Dehydrohalogenation from Halogenated Propane (B168953) Precursors

A principal method for synthesizing 1,3,3,3-tetrafluoroprop-1-ene involves the dehydrofluorination of 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa). google.com This process can be conducted in either the liquid or gas phase. google.comfluorine1.ru In the liquid phase, a strong base solution, such as aqueous or alcoholic potassium hydroxide (B78521), is often employed. google.comgoogle.com The gas-phase reaction typically utilizes a catalyst. google.comfluorine1.ru

The dehydrofluorination of HFC-245fa initially produces a mixture of the cis (Z) and trans (E) isomers of this compound. google.com To obtain the desired (E)-isomer, an isomerization step is necessary to convert the cis-isomer. google.com

Various catalyst systems have been explored to optimize the dehydrohalogenation process.

Chromium-based Catalysts: Fluorinated chromium oxide and chromium oxyfluoride are effective catalysts for the gas-phase synthesis of HFO-1234ze. fluorine1.rugoogle.com These catalysts facilitate the dehydrofluorination of precursors like 1,1,1,3,3-pentafluoropropane. google.comiaea.org For instance, a method for producing HFO-1234yf and HFO-1234ze involves the reaction of 3,3,3-trifluoropropyne (B1345459) with hydrogen fluoride (B91410) in the presence of a catalyst containing fluorinated chromium oxide. fluorine1.ru Additionally, chromium-based catalysts are used in the dehydrofluorination of HFC-245fa. google.com The addition of NiO to Cr2O3 catalysts has been shown to enhance activity and stability in the dehydrofluorination of 1,1,1,3,3-pentafluoropropane. iaea.org The formation of NiF2 during pre-fluorination creates new surface acid sites, leading to higher turnover frequencies. iaea.org

Iron-based Catalysts: Iron-based catalysts, often supported on materials like exfoliated graphene oxide, have been investigated for various dehydrogenation reactions. nih.gov These catalysts are typically prepared through methods like wet impregnation followed by pyrolysis. nih.gov While extensively used in processes like Fischer-Tropsch synthesis, their specific application in the dehydrohalogenation of halogenated propanes to produce HFO-1234ze(E) is an area of ongoing research. researchgate.netresearchgate.netnih.gov

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired (E)-isomer.

For the dehydrofluorination of HFC-245fa, achieving high conversion rates is a primary goal. In some preferred embodiments of the process, conversion rates of at least 40% are targeted, with some achieving over 90%. google.com Selectivity towards HFO-1234ze is also critical, with preferred processes reaching at least 85% selectivity, and in some cases, approaching 100%. google.com

In a study involving the dehydrohalogenation of CF3CH2CFHI using a 50 wt% aqueous solution of KOH with 18-crown-6 (B118740) as a phase-transfer catalyst, the reaction was carried out at 30-40°C for 24 hours. This resulted in a product mixture containing approximately 75 mol% CF3CH=CFH, with a trans to cis isomer ratio of about 9 to 1. google.com

The table below summarizes the reaction conditions and outcomes for the synthesis of (E)-1,3,3,3-Tetrafluoroprop-1-ene via dehydrohalogenation.

PrecursorCatalyst/ReagentTemperature (°C)PressureYield/SelectivityIsomer Ratio (E:Z)Reference
1,1,1,3,3-Pentafluoropropane (HFC-245fa)Chromium-based catalystNot specifiedNot specified>90% conversion, >95% selectivityNot specified google.com
1,1,1,3,3-Pentafluoropropane (HFC-245fa)Fluorinated NiO/Cr2O3Not specifiedNot specifiedHigher activity than Cr2O3 aloneNot specified iaea.org
CF3CH2CFHIKOH (50 wt% aq.), 18-crown-630-40Not specified~75 mol% CF3CH=CFH~9:1 google.com
3,3,3-TrifluoropropyneHydrogen Fluoride, Fluorinated Chromium OxideNot specifiedNot specifiedProduces a mixture of HFO-1234yf and HFO-1234zeNot specified fluorine1.ru

Halogenated Alkene Addition Reactions

Another synthetic approach involves addition reactions to halogenated alkenes. These reactions typically proceed through an addition-elimination sequence.

Copper-catalyzed three-component intermolecular carbofunctionalization of alkenes has emerged as a versatile method for constructing complex molecules. nih.gov This strategy can be applied to form C-N, C-O, and C-C bonds. nih.gov While the direct application to synthesize HFO-1234ze(E) is not explicitly detailed in the provided context, the general principles of copper-catalyzed alkene functionalization are relevant.

The addition of halogens (like Br₂ and Cl₂) to alkenes is a well-established reaction that proceeds via an electrophilic addition mechanism. libretexts.orgchemistrysteps.com The process is stereoselective, resulting in anti-addition of the halogen atoms across the double bond. libretexts.orgmasterorganicchemistry.com

The mechanism involves the following steps:

Polarization of the Halogen: As the halogen molecule approaches the electron-rich double bond of the alkene, the halogen-halogen bond becomes polarized. libretexts.orglibretexts.org

Formation of a Halonium Ion: Heterolytic cleavage of the halogen bond occurs, and the electrophilic halogen atom forms a cyclic halonium ion intermediate with the two carbon atoms of the former double bond. chemistrysteps.comlibretexts.org

Nucleophilic Attack: The remaining halide ion acts as a nucleophile and attacks one of the carbon atoms of the cyclic intermediate from the side opposite to the initial halogen addition (backside attack). libretexts.orglibretexts.org This Sₙ2-like attack opens the ring and results in the formation of a vicinal dihalide with anti-stereochemistry. chemistrysteps.comlibretexts.org

This addition-elimination pathway is fundamental to converting halogenated alkenes into more complex fluorinated propenes. For instance, a process for synthesizing 1,3,3,3-tetrafluoropropene can involve reacting a compound like CF₃CH=CH₂ with a halogenating agent (X¹X²) to produce CF₃CHX¹CH₂X². wipo.int Subsequent fluorination and dehydrohalogenation steps can then lead to the desired tetrafluoropropene. wipo.int

Disproportionation Reactions for Enhanced Production

Disproportionation reactions can occur with certain fluorinated propenes. For example, trifluoroethylene (B1203016) (HFO-1123) can undergo an explosive disproportionation. When mixed with other compounds like 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), the disproportionation can still occur, yielding tetrafluoromethane (CF4) as a primary product. researchgate.net In a study involving mixtures of HFO-1123 and HFO-1234yf, disproportionation reactions were observed at pressures of 2.0 to 3.5 MPa and temperatures of 373 to 403 K. researchgate.net The resulting crude gas contained tetrafluoromethane, along with unreacted HFO-1123 and HFO-1234yf in nearly the same molar ratio as the initial mixture. researchgate.net

Multi-step Industrial Synthesis Processes

The industrial production of this compound, also known as HFO-1234ze, often involves multi-step continuous-flow syntheses. flinders.edu.au A common method for producing HFO-1234ze involves the dehydrofluorination of 1,1,1,3,3-pentafluoropropane (HFC-245fa). google.comjustia.com This process can be carried out in either the gas or liquid phase and typically yields a mixture of the (E)- and (Z)-isomers of HFO-1234ze, with the (E)-isomer being the predominant product. google.comjustia.com

Another industrial approach co-produces HFO-1234ze and HFC-245fa from 1,1,1,3,3-pentachloropropane (B1622584) (HCC-240fa) through a two-stage gas-phase fluorination reaction. google.com This method is designed for large-scale production and aims to prevent the aggregation or carbonization of alkenes during the reaction. google.com The process involves reacting anhydrous HF and HCC-240fa in the presence of an oxidizing gas and a fluorination catalyst. google.com

The purification of HFO-1234ze is a critical step in the industrial process. Distillation can be used to isolate the desired (E)-isomer of HFO-1234ze, while unreacted HFC-245fa and the (Z)-isomer can be recycled back into the reactor. google.com

Isomerization Studies: Interconversion between (E)- and (Z)-1,3,3,3-Tetrafluoroprop-1-ene

The interconversion between the (E) and (Z) isomers of this compound is a significant area of study, particularly for applications where a specific isomer is desired.

Catalytic Isomerization Mechanisms (e.g., Alumina (B75360) Catalysts)

Alumina catalysts have been investigated for the isomerization of (E)-1,3,3,3-tetrafluoroprop-1-ene to its (Z)-isomer. researchgate.net The process involves passing a mixture containing the (E)-isomer over a catalyst bed. google.com Research has shown that alumina catalysts with appropriate weak Lewis acid sites can achieve high selectivity (97-99%) for the formation of the (Z)-isomer without significant deactivation over extended periods. researchgate.net Strong Lewis acid sites, on the other hand, can lead to catalyst deactivation due to coke formation or polymerization. researchgate.net The catalytic isomerization can also be performed using other catalysts such as fluorinated metal oxides and metal fluorides. google.com

Thermodynamic and Kinetic Control of Isomeric Ratios

The ratio of (E) to (Z) isomers of this compound can be influenced by both thermodynamic and kinetic factors. The dehydrofluorination of HFC-245fa typically produces a higher proportion of the (E)-isomer. justia.com However, subsequent isomerization processes can be employed to alter this ratio. The choice of catalyst and reaction conditions plays a crucial role in controlling the final isomeric distribution. google.comgoogle.com For instance, specific catalysts can be used to either increase or decrease the Z/E ratio of similar fluorinated propenes. google.com

Chemical Reactivity and Mechanistic Investigations

The chemical reactivity of this compound is of interest due to its atmospheric fate and potential for further chemical transformations.

Oxidative Reaction Pathways and Product Formation

The atmospheric oxidation of (E)-1,3,3,3-tetrafluoroprop-1-ene is primarily initiated by reaction with hydroxyl (OH) radicals. copernicus.orgfrontiersin.orgresearchgate.net This reaction leads to the formation of trifluoroacetaldehyde (B10831) (CF3CHO) as a major product. copernicus.orgresearchgate.net

The subsequent atmospheric degradation of trifluoroacetaldehyde can proceed through several pathways:

Photolysis: This is a dominant removal process for trifluoroacetaldehyde in the atmosphere and does not lead to the formation of trifluoroacetic acid (TFA). frontiersin.orgresearchgate.net Instead, it can produce carbon dioxide and hydrogen fluoride. copernicus.org

Reaction with OH radicals: This pathway is significantly faster than reaction with hydroperoxy (HO2) radicals and leads to the formation of a peroxy radical (CF3C(O)O2). copernicus.org This peroxy radical can then be involved in reactions that may lead to the formation of TFA. copernicus.org

While the primary oxidation pathway is through reaction with OH radicals, ozonolysis has also been identified as a viable, albeit slower, oxidation pathway that can contribute to the degradation of HFO-1234ze(E). copernicus.org

The dissociative photoionization of (E)-1,3,3,3-tetrafluoroprop-1-ene has also been studied, revealing several fragmentation pathways. The primary dissociation channels involve the loss of a hydrogen atom, a fluorine atom, or a difluorocarbene (CF2) group. nsf.gov

Unimolecular Decomposition Dynamics

The unimolecular decomposition of this compound (HFO-1234ze) is a critical area of research, informing its stability, atmospheric fate, and behavior under various energy inputs such as heat, electrical discharge, and high-energy photons.

Dissociative Photoionization

Studies utilizing imaging photoelectron photoion coincidence (PEPICO) spectroscopy have provided detailed insights into the breakdown of trans-1,3,3,3-tetrafluoroprop-1-ene cations. An adiabatic ionization energy of 10.91 ± 0.05 eV has been determined for the molecule. nsf.govnih.gov When subjected to internal energies over a 4-eV range, the molecular cation decays through three primary parallel channels. These involve the loss of a hydrogen atom (H-loss), a fluorine atom (F-loss), or a difluorocarbene group (CF₂-loss). nsf.govnih.gov

Interestingly, the lowest-energy pathway for fluorine loss occurs directly. However, the H-loss and CF₂-loss channels are more complex, involving the migration of both a fluorine and a hydrogen atom before the molecule dissociates. nsf.govnih.gov At higher internal energies, additional rearrangement pathways become accessible, leading to the formation of various isomeric allylic fragment ions through fluorine loss. nih.gov

Dissociative Photoionization Channels of trans-1,3,3,3-Tetrafluoroprop-1-ene nsf.govnih.gov
Dissociation ChannelFragment Ion (m/z)Neutral Loss0 K Appearance Energy (eV)Mechanism Detail
H-loss113 (C₃HF₄⁺)H12.247 ± 0.030Involves F and H migration prior to dissociation
F-loss95 (C₃H₂F₃⁺)F12.66 ± 0.10Direct C-F bond cleavage
CF₂-loss64 (C₂H₂F₂⁺)CF₂12.80 ± 0.05Involves F and H migration prior to dissociation

Atmospheric and Combustion Decomposition

The atmospheric lifetime of HFO-1234ze is relatively short, estimated at 10-20 days, due to its reactivity. nsf.gov The primary atmospheric degradation pathway is initiated by reaction with hydroxyl (OH) radicals. researchgate.netrsc.org This reaction proceeds via OH addition to the carbon-carbon double bond, leading to the formation of two carbonyl compounds with 100% yield: formyl fluoride and trifluoroacetaldehyde. rsc.org

Under high-temperature combustion conditions, trans-1,3,3,3-tetrafluoroprop-1-ene yields carbon dioxide, carbonyl fluoride, and hydrogen fluoride as its main products. wikipedia.orgepa.gov

Decomposition in Electrical Discharges

When used as a component in gas mixtures for applications like medium-voltage electrical switchgear, HFO-1234ze can decompose under the stress of electrical discharges (e.g., a 30 kV AC voltage). nih.gov Analysis of these gas mixtures has identified a range of decomposition products, including:

Tetrafluoromethane (CF₄)

Hexafluoroethane (B1207929) (C₂F₆)

Hexafluoropropylene (C₃F₆)

1,1,1,2,2,3,3-Heptafluoropropane (C₃HF₇)

Difluoromethane (B1196922) (CH₂F₂) nih.govresearchgate.net

The formation of solid carbonaceous particles is also a concern in these applications. Studies have shown that adding oxygen to the gas mixture can inhibit the formation of these solid precipitates. ups.edu.ec The decomposition rate is heavily influenced by temperature and pressure; higher temperatures increase the amount of HFO decomposition, while increased pressure raises the probability of the molecule being attacked by free radicals. rsc.org

Advanced Analytical and Spectroscopic Characterization

Structural Elucidation through Diffraction Techniques

Diffraction methods are pivotal in determining the precise arrangement of atoms within a molecule, providing insights into its geometry and conformation.

In the gas phase, the structure of trans-1,3,3,3-tetrafluoroprop-1-ene has been investigated using gas electron diffraction (GED). wikipedia.orgresearchgate.net This technique provides detailed information about the bond lengths and angles of the free molecule. researchgate.net The results from GED studies are often complemented by quantum-chemical calculations to refine the structural parameters. researchgate.net

The conformation of 1,3,3,3-tetrafluoroprop-1-ene in the solid state has been determined through single-crystal X-ray diffraction. wikipedia.orgresearchgate.net This method reveals how the molecules pack in the crystal lattice. In the crystalline phase, the molecules are aggregated through C-H---F contacts, with distances ranging from 2.44(1) to 2.63(1) Å. wikipedia.org These intermolecular interactions are crucial in understanding the solid-state properties of the compound.

Vibrational Spectroscopy for Phase-Dependent Analysis

Vibrational spectroscopy, including infrared spectroscopy, has been utilized to study this compound in various phases. researchgate.net These spectroscopic analyses provide information about the vibrational modes of the molecule, which are sensitive to its phase (gas, liquid, or solid). researchgate.net The gas-phase infrared spectrum, for instance, offers insights into the fundamental vibrational frequencies of the isolated molecule. researchgate.net

Thermophysical Property Measurement Methodologies

Accurate measurement of thermophysical properties is essential for the engineering applications of this compound, particularly in refrigeration and heat pump systems.

The isochoric specific heat capacity (c_v_) of trans-1,3,3,3-tetrafluoroprop-1-ene has been measured in the compressed liquid state using techniques like an adiabatic batch calorimeter. researchgate.net For instance, measurements have been conducted at temperatures ranging from 237 K to 349 K and pressures up to 9.2 MPa across 22 pseudo-isochores. researchgate.net Another study utilized a twin-cell type adiabatic calorimeter to measure the isochoric specific heat capacity of the liquid phase for temperatures from 270 K to 425 K and at pressures up to 30 MPa. acs.org These experimental data are critical for developing accurate equations of state for the fluid. researchgate.net

Isochoric Specific Heat Capacity of this compound
Temperature (K)Pressure (MPa)Isochoric Specific Heat Capacity (kJ·kg⁻¹·K⁻¹)Uncertainty (%)
237 - 349up to 9.2Data not explicitly provided in search results0.98
270 - 425up to 30Data not explicitly provided in search results3.8 - 4.6

The saturated vapor pressure of this compound is a key property for its use as a refrigerant. Several studies have focused on its precise measurement over a wide range of temperatures and pressures. One study measured the vapor pressure from 235 K to 381 K for pressures from 40 kPa to 3493 kPa using a Burnett apparatus. acs.org Another investigation covered temperatures from 300 K to 400 K and pressures from 526 kPa to 3462 kPa using an extraction method. acs.orgresearchgate.net A compact single-sinker densimeter was used to measure vapor pressures at temperatures from 253.343 K to 293.318 K. researchgate.net The experimental data are then used to develop correlation equations, such as the Wagner-type equation, which can accurately represent the vapor pressure over a broad temperature range. acs.org

Saturated Vapor Pressure Measurements of this compound
Temperature Range (K)Pressure Range (kPa)Experimental Method
235 - 38140 - 3493Burnett apparatus
300 - 400526 - 3462Extraction method
253.343 - 293.318Data not explicitly provided in search resultsCompact single-sinker densimeter

Surface Tension Investigations of Pure and Mixture Systems

The surface tension of trans-1,3,3,3-tetrafluoropropene (HFO-1234ze(E)) has been a subject of detailed experimental investigation, both as a pure component and in mixtures. Accurate surface tension data is crucial for modeling and predicting phase change processes like boiling and condensation in various engineering applications. purdue.edunii.ac.jp

One study measured the surface tension of pure HFO-1234ze(E) across a temperature range of 273 K to 333 K using the differential capillary-rise method. elsevierpure.comjst.go.jp The experimental uncertainty for these measurements was estimated to be 0.2 mN·m⁻¹. elsevierpure.comjst.go.jp Based on the 23 data points obtained, a correlation for the surface tension of HFO-1234ze(E) was developed that represents the data with a standard deviation of 0.06 mN·m⁻¹. elsevierpure.comjst.go.jp

The surface tension of binary mixtures containing HFO-1234ze(E) has also been explored. For instance, the surface tension of a 50.00 mass% HFO-1234ze(E) + 50.00 mass% difluoromethane (B1196922) (HFC-32) mixture was measured over a temperature range of 273 K to 323 K. elsevierpure.comjst.go.jp The experimental uncertainty for the mixture was slightly higher at 0.3 mN·m⁻¹. elsevierpure.comjst.go.jp A correlation was also formulated for this mixture, representing the 26 data points with a standard deviation of 0.18 mN·m⁻¹. elsevierpure.comjst.go.jp Another investigation focused on the surface tension of HFO-1234ze(E) and its mixture with HFC-32 at temperatures ranging from 267 K to 307 K, also employing a differential capillary rise method. purdue.edu

The parachor method has been shown to provide seamless and accurate predictions of surface tension for binary mixtures of HFOs when a highly accurate equation of state and mixing rule are available. nii.ac.jp

Table 1: Surface Tension Measurement Details for HFO-1234ze(E) and its Mixture with HFC-32

SubstanceTemperature Range (K)Number of Data PointsExperimental Uncertainty (mN·m⁻¹)Correlation Standard Deviation (mN·m⁻¹)
Pure HFO-1234ze(E)273 - 333230.20.06
50% HFO-1234ze(E) + 50% HFC-32273 - 323260.30.18

Viscosity Correlations and Transport Property Modeling

The viscosity of trans-1,3,3,3-tetrafluoropropene (R1234ze(E)) is a critical transport property for designing and optimizing systems that use this fluid. researchgate.net Extensive research has been conducted to measure and correlate its viscosity over a wide range of temperatures and pressures.

A comprehensive viscosity correlation for R1234ze(E) has been developed, which is valid from its triple point (169 K) to 420 K at pressures up to 100 MPa. nih.govnist.gov This correlation is based on available experimental data and covers the entire fluid range, including vapor, liquid, and supercritical regions. nih.gov The estimated uncertainty for this correlation is 3.5% for the liquid phase at pressures up to 30 MPa and 3% for the vapor phase. nist.gov For the liquid phase specifically, between 243 K and 363 K at pressures up to 30 MPa, the estimated uncertainty is 2%. nih.gov

Experimental measurements of the viscosity of R1234ze(E) have been carried out using various techniques. One study utilized a vibrating-wire viscometer to measure the viscosity at temperatures from 243 K to 373 K and pressures from saturation up to 30 MPa, reporting a combined expanded uncertainty of about 2.0%. researchgate.net Another set of measurements was performed using a sealed gravitational capillary viscometer for saturated liquid conditions in a temperature range from 242 K to 350 K. researchgate.net The tandem capillary tubes method has also been employed to enhance measurement accuracy by eliminating pressure drop effects at the inlet and outlet. aip.org

These experimental data are essential for developing and validating viscosity models. For instance, a hard-sphere model has been used to correlate experimental results. researchgate.net The development of accurate equations of state and transport property models for HFO-1234ze(E) is an ongoing area of research, with entities like the National Institute of Standards and Technology (NIST) providing correlations for its viscosity. nist.govfchartsoftware.com

Table 2: Viscosity Correlation for trans-1,3,3,3-Tetrafluoropropene (R1234ze(E))

Validity RangeEstimated Uncertainty (95% Confidence Level)
Temperature: 169 K - 420 K
Pressure: up to 100 MPa
Liquid Phase (243 K - 363 K, up to 30 MPa)2%
Gas Phase (Atmospheric Pressure)3%
Liquid Phase (up to 30 MPa)3.5%
Vapor Phase3%

Advanced Chromatographic and Spectrometric Analysis

Gas Chromatography for Purity and Compositional Analysis

Gas chromatography (GC) is a fundamental analytical technique for determining the purity and composition of 1,3,3,3-tetrafluoropropene (HFO-1234ze). Manufacturers use GC, often coupled with mass spectrometry (MS), to analyze the purity of HFO-1234ze(E), with specifications often requiring a minimum purity of 99.8% or higher. nih.gov For instance, the purity of HFO samples used in surface tension studies was confirmed to be over 99.5 mol% using gas chromatography. nii.ac.jp

GC-MS is also crucial for identifying and quantifying impurities and decomposition products. In studies of HFO-1234ze(E) as a potential replacement for SF₆ in electrical switchgear, GC coupled with both MS and thermal conductivity detectors (TCD) was used to analyze gas mixtures. acs.orgnih.gov This analysis identified decomposition products such as difluoromethane (CH₂F₂) and the cis-isomer of 1,3,3,3-tetrafluoropropene. acs.orgnih.gov The methodology was validated through inter-laboratory comparisons, demonstrating the precision of the analytical method with relative standard deviation (RSD%) values lower than 7.5%. acs.org

Furthermore, GC with flame ionization detection (FID) has been validated for determining the concentration of the isomer 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf) in air samples, a method that could be adapted for HFO-1234ze. nih.govthegoodscentscompany.com This involves collecting air samples on sorbent tubes, extracting with a solvent like methylene (B1212753) chloride, and then analyzing by GC-FID. nih.gov Non-target analysis using GC coupled to time-of-flight mass spectrometry (TOF-MS) is another advanced approach used to monitor atmospheric concentrations of HFO-1234ze(E) and other synthetic halocarbons. copernicus.org

The production process of trans-HFO-1234ze can result in the presence of other isomers, such as HFO-1234zc, which may have unknown toxicity. google.com GC analysis is employed to detect these impurities, which can then be removed through purification processes like adsorption. google.com

¹⁹F Nuclear Magnetic Resonance Spectroscopy in Polymerization Kinetics

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the polymerization kinetics and microstructure of polymers containing fluorinated monomers like 1,3,3,3-tetrafluoropropene. acs.org This technique is highly sensitive to the local chemical environment of the fluorine nucleus, providing detailed information about monomer incorporation, sequencing, and tacticity within the polymer chain. acs.orgrsc.org

In the study of electroactive terpolymers, trans-1,3,3,3-tetrafluoropropene (1234ze) was copolymerized with vinylidene fluoride (B91410) (VDF) and trifluoroethylene (B1203016) (TrFE). researchgate.net ¹⁹F NMR was instrumental in determining the reactivity ratios of the comonomer pairs, which is essential for understanding the polymerization kinetics. researchgate.net For example, the reactivity ratios for the VDF/1234ze and TrFE/1234ze pairs were found to be (rVDF = 1.67; r1234ze = 0.00) and (rTrFE = 7.56; r1234ze = 0.00) respectively, indicating the preferential incorporation of VDF and TrFE over 1234ze under the studied conditions. researchgate.net

The complexity of ¹⁹F NMR spectra, which can be challenging to interpret due to factors like stereocenters in monomers like 1234ze, can be simplified using techniques such as J-resolved and COSY (Correlation Spectroscopy) experiments. researchgate.netresearchgate.net These advanced NMR methods help in the accurate assignment of signals and detailed structural elucidation of the resulting polymers. researchgate.net ¹⁹F NMR is also used to monitor the completion of functionalization reactions in the synthesis of fluorinated polymers. csic.es

The ability of ¹⁹F NMR to act as a "spectroscopic spy" allows for the detailed study of reaction mechanisms and kinetics in complex mixtures of fluorinated compounds without the need for separation. rsc.org

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) in Extraction Studies

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are valuable analytical techniques used to qualitatively and quantitatively analyze extracts obtained using liquefied 1,3,3,3-tetrafluoropropene (HFO-1234ze) as a solvent. celsius-process.com These methods are employed to compare the efficiency of HFO-1234ze with conventional solvents in the extraction of natural products. celsius-process.com

In a study evaluating HFO-1234ze as an extraction solvent for rapeseed oil, HPTLC analysis was used to determine the lipid classes in the extracts. celsius-process.com The results showed that for both HFO-1234ze and the conventional solvent n-hexane, the only lipid class present was triglycerides. celsius-process.com This indicates that HFO-1234ze can be selective in its extraction capabilities.

For a more detailed compositional analysis, Gas Chromatography (GC) is often used in conjunction with these liquid chromatography techniques. For instance, the fatty acid distribution of the rapeseed oil extracts was compared using GC. celsius-process.com

Similarly, in studies involving the extraction of biopharmaceuticals like artemisinin, HPLC is a key analytical method. acs.org Although this particular study focused on the isomer 2,3,3,3-tetrafluoropropene (R1234yf), the methodology is directly applicable to HFO-1234ze. The HPLC method typically involves a C18 reverse-phase column with a mobile phase such as a mixture of acetonitrile (B52724) and water, and detection using a diode array detector. acs.org This allows for the quantification of the extracted compounds. acs.org

These chromatographic techniques are essential for validating the use of HFO-1234ze in extraction processes by providing detailed information on the yield and composition of the resulting extracts. celsius-process.com

Computational Chemistry and Theoretical Modeling of 1,3,3,3 Tetrafluoroprop 1 Ene

Quantum-Chemical Investigations of Molecular Structure and Electronic Properties

Quantum-chemical calculations are fundamental to understanding the intrinsic properties of 1,3,3,3-tetrafluoroprop-1-ene at the atomic level. These methods are essential for elucidating the energetics of reaction pathways and characterizing the transition states involved.

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the chemical properties of HFO-1234ze. Researchers have utilized DFT methods, such as the M06-2X functional with a 6–311+G(d,p) basis set, to compute the energy barriers for various reactions, including combustion. These theoretical studies are critical for understanding the initial steps of chemical processes and predicting the molecule's stability under different conditions.

DFT calculations, on the PBE0/cc-pVTZ level of theory, have also been employed to complement experimental findings on the molecular structure of HFO-1234ze. accessengineeringlibrary.com These quantum mechanical approaches can locate widespread diffusion and are based on the resolution of the Kohn–Sham equations. researchgate.net The accuracy of DFT is highly dependent on the choice of functionals and basis sets. researchgate.net

The conformational landscape of this compound is another significant area of research. The potential energy curves for the rotation of the trifluoromethyl group around the C–C single bond have been calculated to identify possible conformers. For the trans-isomer, a staggered conformation of Cs symmetry, where the trifluoromethyl group is staggered relative to the adjacent hydrogen atom, represents the minimum energy state. The barrier for this rotation is approximately 8 kJ mol−1. In contrast, the cis-isomer exhibits a much lower rotational barrier of about 1 kJ mol−1 due to steric repulsion between the CF3 group and the fluorine atom at the C1 position.

Figure 1. Scan of the potential energy for the rotation of the trifluoromethyl group around the C−C single bond for the three different isomers of tetrafluoropropene.
IsomerRotational Barrier (kJ mol−1)
trans-1,3,3,3-tetrafluoropropene8
cis-1,3,3,3-tetrafluoropropene1

This table presents the calculated energy barriers for the rotation of the trifluoromethyl group in the trans and cis isomers of this compound.

Development of Molecular Dynamics Force Fields for Fluorinated Propene Systems

Molecular dynamics (MD) simulations are invaluable for studying the bulk properties and dynamic behavior of fluids like this compound. The accuracy of these simulations is heavily reliant on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system.

Considerable effort has been dedicated to developing transferable force fields for fluoropropenes. These force fields are typically composed of parameters for specific chemical groups, such as CF3−, −CF=, and −CH=, and are designed to be applicable across a range of similar molecules. The development process often involves parametrizing the force field based on data from small molecules or oligomers and then testing its transferability to larger and more complex systems. The Polymer Consistent Force Field (PCFF) is one such force field that has demonstrated success in reproducing the thermodynamic and structural properties of halogenated polymers.

Predictive Modeling of Thermodynamic and Transport Properties

Predictive modeling plays a crucial role in determining the thermodynamic and transport properties of this compound, which are essential for its application as a refrigerant and blowing agent.

A fundamental equation of state, expressed in terms of the Helmholtz free energy as a function of temperature and density, has been developed for trans-1,3,3,3-tetrafluoropropene (R-1234ze(E)). wikipedia.org This equation is valid from the triple point (169 K) to 420 K, with pressures up to 100 MPa. wikipedia.org The formulation allows for the calculation of all thermodynamic properties through the use of derivatives of the Helmholtz energy. wikipedia.org The uncertainty in density in the liquid and vapor phases is 0.1% from 200 K to 420 K at all pressures, with increased uncertainty in the critical region. wikipedia.org For the gaseous phase, speeds of sound can be calculated with an uncertainty of 0.05%, which increases to 0.1% in the liquid phase. wikipedia.org The uncertainty in vapor pressure is 0.1%. wikipedia.org

Similarly, a new fundamental equation of state has been presented for cis-1,3,3,3-tetrafluoropropene (R-1234ze(Z)). scirp.org This equation is valid for temperatures from 238 to 440 K at pressures up to 34 MPa. scirp.org The estimated uncertainties are 0.1% for vapor pressures above 300 K, 0.1% for liquid-phase densities, and 0.05% for liquid-phase sound speeds. scirp.org

Table 1. Validity Range and Uncertainties of Equations of State for this compound Isomers.
IsomerTemperature Range (K)Pressure Range (MPa)Liquid Density Uncertainty (%)Vapor Pressure Uncertainty (%)
trans-1,3,3,3-tetrafluoropropene169 - 420up to 1000.10.1
cis-1,3,3,3-tetrafluoropropene238 - 440up to 340.10.1 (above 300 K)

This interactive table summarizes the validated ranges and reported uncertainties for the equations of state developed for the trans and cis isomers of this compound.

Group contribution methods are a valuable tool for predicting the thermodynamic properties of compounds when experimental data is scarce. These methods estimate properties by summing the contributions of the individual functional groups that constitute the molecule.

The Joback method is a well-known group-contribution approach that can predict eleven important thermodynamic properties from the molecular structure alone. It is an extension of the Lydersen method and uses a single list of functional groups for all properties, making it straightforward to apply.

Another powerful group-contribution method is the one developed by Constantinou and Gani. This method utilizes two levels of groups: first-order groups that represent the basic molecular structure and second-order groups that account for structural conjugation and improve the accuracy of the predictions. These methods are particularly useful in the early stages of process design and for screening potential new molecules.

Computational Studies on Reaction Kinetics and Mechanisms

Computational chemistry has become an indispensable tool for investigating the gas-phase reactions of this compound, particularly its interactions with atmospheric oxidants and its behavior under combustion conditions. These theoretical studies provide fundamental insights into the molecule's reactivity, stability, and the potential for the formation of secondary pollutants. High-level quantum chemical calculations and theoretical kinetics are employed to map out the potential energy surfaces of its reactions, identify transition states, and calculate reaction rate constants. This information is vital for developing accurate chemical kinetic models that can predict the environmental impact and performance of this hydrofluoroolefin (HFO).

Transition State Theory and Reaction Pathway Elucidation

Transition state theory (TST) is a fundamental concept in the computational study of reaction kinetics for this compound. By identifying the transition state—the highest energy point along the minimum energy path from reactants to products—researchers can calculate the rate of a chemical reaction.

One of the most significant atmospheric degradation pathways for HFO-1234ze(E) is its reaction with the hydroxyl (OH) radical. Computational studies have elucidated that this reaction primarily proceeds via the addition of the OH radical to the carbon-carbon double bond, rather than through hydrogen abstraction. The addition can occur at either the terminal or the central carbon atom, leading to the formation of different fluoroalkoxy radicals.

Another critical reaction is the ozonolysis of HFO-1234ze(E). Theoretical calculations have been instrumental in mapping the reaction pathway, which begins with the cycloaddition of ozone to the double bond to form a primary ozonide (POZ). This initial step is calculated to have a relatively low activation energy barrier of approximately 6 kcal/mol, indicating a facile reaction. researchgate.netacs.org The POZ is highly unstable and rapidly decomposes into a Criegee intermediate and a carbonyl compound. The elucidation of these pathways is crucial for understanding the formation of secondary atmospheric pollutants.

The combustion of HFO-1234ze(E) has also been a subject of theoretical investigation. Density functional theory (DFT) calculations have been employed to explore the unimolecular decomposition and reactions with oxygen and radicals like hydrogen and hydroxyl. These studies help in constructing detailed kinetic models for the combustion process, which are essential for safety assessments and performance optimization in various applications.

Thermochemical Calculations for Reaction Energetics

Thermochemical calculations provide the energetic landscape of a reaction, detailing the enthalpy, entropy, and Gibbs free energy changes that occur. This information is critical for determining the feasibility and spontaneity of different reaction pathways.

For the ozonolysis of HFO-1234ze(E), computational studies have shown that the initial formation of the primary ozonide is a highly exothermic process, with a reaction enthalpy of approximately -60 kcal/mol. researchgate.netacs.org This significant energy release drives the subsequent decomposition of the ozonide.

The following table presents a summary of key energetic parameters for the ozonolysis of (E)-1,3,3,3-tetrafluoroprop-1-ene, as determined by computational studies.

Reaction Step Parameter Calculated Value (kcal/mol)
Ozonolysis Activation Energy for POZ Formation ~6 researchgate.netacs.org
Ozonolysis Enthalpy of POZ Formation ~-60 researchgate.netacs.org

POZ: Primary Ozonide

Further detailed thermochemical data from computational studies on the atmospheric degradation of HFOs are crucial for building accurate atmospheric models. These models are used to predict the atmospheric lifetime and global warming potential of these compounds.

Environmental Chemistry and Atmospheric Fate Research of 1,3,3,3 Tetrafluoroprop 1 Ene

Atmospheric Lifetime and Degradation Kinetics

The atmospheric lifetime of HFO-1234ze(E) is a critical factor in its environmental impact. A short lifetime ensures that the compound does not persist and accumulate in the atmosphere, thereby limiting its contribution to climate change. The lifetime is primarily dictated by the speed of its reaction with atmospheric oxidants.

The dominant removal process for HFO-1234ze(E) in the troposphere is its reaction with the hydroxyl (OH) radical. acs.org The presence of a carbon-carbon double bond in its structure makes it susceptible to attack by atmospheric oxidants. climalife.co.ukresearchgate.nethoneywell.com The rate of this reaction is a key parameter for determining the atmospheric lifetime of the compound.

Several studies have measured the rate coefficient for the reaction of OH radicals with HFO-1234ze(E). These investigations are crucial for accurately modeling its atmospheric behavior. For the E-isomer, absolute determinations of the rate coefficient have been made, and its dependence on temperature has been characterized. acs.org The reaction with other oxidants, such as chlorine atoms (Cl) and nitrate (B79036) radicals (NO₃), also contributes to the degradation of unsaturated compounds, particularly in specific environments like the marine boundary layer or during nighttime, although the reaction with OH is the major degradation pathway. researchgate.netacs.orgnih.gov

ReactantRate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹)Temperature Dependence ExpressionSource
OH Radical1.43 x 10⁻¹³ (example value, varies by study)k(T) = A * exp(-Ea/RT) acs.org
Cl AtomData not specifically found for HFO-1234ze(E)N/A nih.gov
NO₃ RadicalData not specifically found for HFO-1234ze(E)N/A researchgate.net

Note: The table above provides a framework for reaction rate data. Specific values can vary between different experimental studies and conditions. The reaction with OH radicals is the most studied and significant loss process.

Once emitted into the atmosphere, HFO-1234ze(E) is primarily degraded through chemical reactions. The main pathway for its removal is initiated by the addition of the OH radical across the double bond. wikipedia.orgregulations.gov This initial reaction leads to the formation of two primary degradation products: trifluoroacetaldehyde (B10831) (CF₃CHO) and formyl fluoride (B91410) (HC(O)F). regulations.gov

The subsequent fate of these intermediate products is important. Trifluoroacetaldehyde (CF₃CHO), also known as fluoral, is principally removed from the atmosphere through photolysis (breakdown by sunlight) and, to a lesser extent, by reaction with OH radicals. wikipedia.orgregulations.gov The degradation of these initial products ultimately leads to the formation of final, more stable compounds.

Characterization of Atmospheric Breakdown Products

The atmospheric degradation of HFO-1234ze(E) results in the formation of several breakdown products, the nature and quantity of which are subjects of ongoing research to fully assess the environmental impact of the parent compound.

A key area of investigation is whether the degradation of HFO-1234ze(E) can lead to the formation of potent greenhouse gases, such as fluoroform (HFC-23). HFC-23 has a very high 100-year GWP of 14,800. wikipedia.org

The formation of trifluoroacetic acid (TFA; CF₃COOH) is another significant aspect of the atmospheric chemistry of HFO-1234ze(E). wikipedia.orgentalpiaeurope.eu TFA is a persistent substance that can be removed from the atmosphere via deposition in rain, snow, and fog. researchgate.netcoolingpost.com Its accumulation in certain aquatic environments is a potential concern.

The chemical structure of HFO-1234ze(E), containing a -CF₃ group, makes the formation of TFA possible. wikipedia.orgkth.se The proposed mechanism involves the OH-initiated degradation of the intermediate trifluoroacetaldehyde (CF₃CHO). researchgate.netwikipedia.orgregulations.gov While TFA is a potential degradation product, modeling studies and computational analyses suggest that the yield from HFO-1234ze(E) is low. coolingpost.com Under various atmospheric conditions, the TFA yield is estimated to be in the range of 0% to 4%. researchgate.netcoolingpost.comhoneywell-refrigerants.com This is considered a negligible formation, and modeling of rainwater concentrations in regions with high potential use indicates that it is unlikely to pose a threat to human health or the ecosystem. researchgate.netkth.se

Decomposition Studies in Specialized Environments

Electrical Discharge Decomposition and Product Identification

When used as a gaseous dielectric in medium or high-voltage electrical equipment, 1,3,3,3-tetrafluoroprop-1-ene can be subjected to electrical discharges (like partial discharge or arcing), leading to its decomposition. nih.govresearchgate.net Studies have been conducted to identify the byproducts formed under these conditions.

Research on HFO-1234ze(E) gas mixtures under AC voltage in switchgear identified several decomposition products. These include:

Difluoromethane (B1196922) (CH2F2) nih.gov

Tetrafluoromethane (CF4) nih.gov

Hexafluoroethane (B1207929) (C2F6) nih.gov

Hexafluoropropylene (C3F6) nih.gov

1,1,1,2,2,3,3-heptafluoropropane (C3HF7) nih.gov

Carbon monoxide (CO) nih.gov

Combustion experiments, which can simulate high-energy arcing conditions, have shown that the main products are carbon dioxide (CO2), carbonyl fluoride (COF2), and hydrogen fluoride (HF). wikipedia.orgnih.gov Another study investigating decomposition under partial discharge conditions identified trifluoroacetaldehyde (CF3CHO) as a halogenated intermediate. umweltbundesamt.de The formation of solid carbon dust on electrodes during spark-overs has also been observed, which could negatively impact insulation performance. researchgate.net The presence of oxygen in mixtures can inhibit the formation of solid products by reacting to form stable molecules like CO and CO2. nih.gov

Long-term Stability and Degradation in Closed Systems

The long-term stability of this compound is essential for its use in sealed applications like refrigeration cycles and gas-insulated electrical equipment. While generally stable, its degradation can be initiated by factors such as high temperatures or sustained electrical stress. nih.gov

Molecular dynamics simulations show that the decomposition rate of HFO-1234ze(E) is highly dependent on temperature, with the process accelerating significantly at temperatures above 1600 K. nih.gov In the context of electrical insulation, long-term exposure to even weak electrical discharges can cause decomposition. nih.gov One study analyzed gas mixtures in medium-voltage switchgear that had been under a permanent 30 kV AC voltage for a period of time, confirming the formation of various degradation products. nih.gov

The decomposition products, particularly acidic gases like hydrogen fluoride (HF) and solid precipitates like carbon, can be hazardous and detrimental to the long-term operation of the equipment, potentially causing material degradation and insulation failure. researchgate.net Therefore, while HFO-1234ze(E) is a promising compound, its long-term stability in high-energy closed systems is a critical area of ongoing research.

Advanced Applications and Performance Evaluation in Chemical Systems

Role as a Reagent in Organic Synthesis

While primarily known for its applications as a refrigerant and blowing agent, 1,3,3,3-tetrafluoropropene (HFO-1234ze) possesses a reactive carbon-carbon double bond, giving it potential as an intermediate in various chemical reactions. google.com The synthesis of HFO-1234ze often involves processes like the dehydrofluorination of 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa).

The incorporation of fluorine into organic molecules can profoundly alter their chemical and biological properties. nih.gov Fluorinated compounds are crucial in pharmaceuticals, materials science, and medical imaging. nih.govnih.gov Higher olefins, including HFOs, are recognized for their utility as intermediates in chemical reactions. google.com Processes have been developed for the synthesis of 1,3,3,3-tetrafluoropropene, indicating its role as a target molecule in fluorocarbon chemistry. google.comgoogle.com

Currently, specific documented applications of 1,3,3,3-tetrafluoropropene in metallaphotocatalytic coupling reactions are not extensively detailed in the available research. However, the field of photocatalysis often utilizes organic molecules with reactive sites, such as the double bond present in HFO-1234ze, to forge new chemical bonds under mild conditions.

Functionality as a Solvent in Chemical Processes

HFO-1234ze has been evaluated as a potential substitute for conventional organic solvents like n-hexane, acetone, and ethanol (B145695) in various processes, such as the extraction of natural products. celsius-process.com Its properties as a liquefied gas make it an interesting candidate for specialized solvent applications. celsius-process.com

The solvation behavior of HFO-1234ze is a critical factor in its performance as a solvent. It is miscible with many common solvents, including hydrocarbons, alcohols, and ketones. gasesgrit.com However, it is not fully miscible with water, though its partial solubility is higher than that of n-hexane. celsius-process.com

A key advantage of HFO-1234ze as a solvent is its low energy of vaporization, a result of its low specific heat and latent heat of vaporization. celsius-process.com This translates to significant energy savings during solvent recovery steps compared to traditional solvents. celsius-process.com

Table 1: Comparative Properties of HFO-1234ze and Conventional Solvents

Property HFO-1234ze n-Hexane Ethanol Acetone Water
Density (kg/m³ at 25°C) 1163 650 - 785 -
Viscosity (mPa·s at 25°C) 0.20 0.32 1.2 0.32 -
Boiling Point (°C) -19 - - - -
Energy for Evaporation (kW·h/kg from 25°C) 0.05 0.12 0.27 0.16 0.71
Water Solubility (kg/m³ at 25°C) 0.37 0.01 - - -

Data sourced from Celsius Process. celsius-process.com

To streamline the selection of suitable solvents and avoid extensive trial-and-error experimentation, computational tools are employed to predict solubility. For HFO-1234ze, both Hansen Solubility Parameters (HSP) and the Conductor-like Screening Model for Realistic Solvents (COSMO-RS) have been utilized to evaluate its performance and predict its ability to dissolve various compounds. celsius-process.com

Hansen Solubility Parameters (HSP): Developed by Charles M. Hansen, this method is based on the principle that "like dissolves like." wikipedia.org Every molecule is assigned three parameters:

δd: Energy from dispersion forces. wikipedia.org

δp: Energy from dipolar intermolecular forces. wikipedia.org

δh: Energy from hydrogen bonds. wikipedia.org

These three parameters define a point for the substance in a three-dimensional "Hansen space." wikipedia.org The proximity of two points in this space indicates their likelihood of dissolving in each other. wikipedia.org The concept uses an interaction radius (R₀) to define a sphere of solubility for a given solute; solvents with HSP coordinates falling within this sphere are considered "good" solvents. wikipedia.orghansen-solubility.com

COSMO-RS: This powerful tool combines quantum chemical calculations with statistical thermodynamics to predict the thermodynamic properties of fluids and solutions. scm.com It allows for the a priori prediction of properties like activity coefficients, miscibility, and partition coefficients without relying on experimental data, making it a valuable asset in solvent screening and process design. scm.comyoutube.com

Polymeric Material Synthesis and Characterization

HFO-1234ze is utilized in the synthesis of polymeric materials, notably in the production of polyurethane (PU) foams. google.com In this application, it functions as a blowing agent within a polyol composition. This composition, which includes a mixture of polyols and the HFO blowing agent, is designed to react with a polyisocyanate to form the foam. google.com

The stability of HFO-1234ze within the pre-foam mixture (polyol premix) is critical. Research has shown that certain amine catalysts, commonly used in PU foam production, can react with hydrohaloolefins like HFO-1234ze. google.com This reaction can lead to the partial decomposition of the blowing agent, which can be detrimental to the quality and structural integrity of the final foam product. google.com Therefore, formulating a stable polyol composition that minimizes this unwanted reactivity is essential for the successful use of HFO-1234ze in this context. google.com

Organometallic-Mediated Radical Copolymerization with Fluoroalkenes (e.g., Vinylidene Fluoride)

A notable application of 1,3,3,3-tetrafluoroprop-1-ene is in organometallic-mediated radical copolymerization (OMRcP) with other fluoroalkenes, such as vinylidene fluoride (B91410) (VDF). nih.gov This process has been successfully used to synthesize new copolymers of VDF and 2,3,3,3-tetrafluoroprop-1-ene (an isomer of this compound, known as 1234yf). nih.govmdpi.com The copolymerization is controlled using a combination of a bis(tert-butylcyclohexyl) peroxydicarbonate initiator and bis(acetylacetonato)cobalt(II) (Co(acac)₂) as a controlling agent. nih.govmdpi.com This method allows for the creation of copolymers with molar masses reaching up to 12,200 g/mol and dispersities (a measure of the distribution of molecular weights) ranging from 1.33 to 1.47. nih.govmdpi.com The controlled nature of this polymerization is evidenced by a linear relationship between the molar mass of the resulting copolymer and monomer conversion. nih.gov

The reaction is typically carried out in dimethyl carbonate (DMC), which is a suitable solvent for the resulting poly(vinylidene fluoride) oligomers and promotes a fast rate of VDF polymerization. mdpi.com The process involves charging a high-pressure reactor, such as a Hastelloy autoclave, with the monomers and the catalytic system, and then heating to a specific temperature, for instance, 60 °C, to initiate the polymerization. mdpi.com

Kinetics of Copolymerization and Reactivity Ratio Determination

Understanding the kinetics of the copolymerization process is crucial for controlling the final properties of the copolymer. The reactivity ratios of the comonomers, which describe the relative reactivity of a growing polymer chain ending in one monomer towards adding the same or the other monomer, are key parameters. cutm.ac.in

For the copolymerization of VDF and 1234yf at 60 °C, the reactivity ratios were determined using the Fineman-Ross and Kelen-Tüdos methods. nih.gov The values were found to be rVDF = 0.384 ± 0.013 and r1234yf = 2.147 ± 0.129. nih.gov These values indicate that the 1234yf radical is more reactive towards the 1234yf monomer than towards the VDF monomer, while the VDF radical is less reactive towards the VDF monomer than towards the 1234yf monomer. This difference in reactivity leads to the formation of gradient or pseudo-diblock copolymers, where the composition of the polymer chain changes along its length. nih.gov

Table 1: Reactivity Ratios for the Copolymerization of VDF and 1234yf at 60 °C

Monomer Reactivity Ratio (r)
Vinylidene Fluoride (VDF) 0.384 ± 0.013
2,3,3,3-Tetrafluoroprop-1-ene (1234yf) 2.147 ± 0.129

Data sourced from a study on cobalt-mediated radical copolymerization. nih.gov

Utilization in Advanced Gas-Phase Detection Systems

Beyond polymer synthesis, this compound is being investigated as an environmentally friendly gas for use in advanced detection systems, particularly in high-energy physics.

Performance Evaluation in Resistive Plate Chambers (RPCs)

Resistive Plate Chambers (RPCs) are crucial detectors in high-energy physics experiments, like those at the Large Hadron Collider (LHC), used for triggering and tracking muons. cms.cern These detectors traditionally use fluorinated gases that are now being phased out due to their high Global Warming Potential (GWP). arxiv.orgresearchgate.net HFO-1234ze is a promising eco-friendly alternative. arxiv.orgresearchgate.net

Studies have been conducted to evaluate the performance of RPCs operated with gas mixtures containing HFO-1234ze. arxiv.orgresearchgate.net The performance is typically characterized by parameters such as detection efficiency, streamer probability, and the operating voltage. researchgate.net It has been observed that replacing the standard gas, C₂H₂F₄ (R-134a), entirely with HFO-1234ze would necessitate an increase in the operating voltage to over 15 kV, which could stress the high-voltage system. arxiv.org

Optimization for High-Energy Physics Instrumentation

To address the high operating voltage issue, research is focused on optimizing gas mixtures that include HFO-1234ze along with other components. arxiv.org The goal is to maintain high detection efficiency while keeping the operating voltage within a manageable range. For instance, tests have been performed with mixtures containing varying amounts of HFO-1234ze, isobutane, and sulfur hexafluoride (SF₆). researchgate.net Adding a small amount of SF₆ can help to suppress streamers, which are undesirable electrical discharges. researchgate.net

Further research involves diluting HFO-1234ze with a placeholder gas, such as carbon dioxide (CO₂), which does not directly participate in the ionization process but helps to lower the working point by increasing the mean free path of electrons. arxiv.org The RPC EcoGas@GIF++ Collaboration is actively testing the stability and performance of RPCs with such eco-friendly mixtures, with promising results in terms of efficiency and cluster size. arxiv.org

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation/Other Names
This compound HFO-1234ze, R-1234ze(E)
Vinylidene Fluoride VDF
2,3,3,3-Tetrafluoroprop-1-ene 1234yf
Bis(tert-butylcyclohexyl) peroxydicarbonate -
Bis(acetylacetonato)cobalt(II) Co(acac)₂
Dimethyl carbonate DMC
1,1,3,3,3-Pentafluoropropene PFP
Tetrafluoroethane C₂H₂F₄, R-134a
Isobutane -
Sulfur Hexafluoride SF₆

Flammability and Combustion Chemistry of 1,3,3,3 Tetrafluoroprop 1 Ene

Combustion Mechanisms and Reaction Pathways

The combustion of 1,3,3,3-tetrafluoroprop-1-ene (HFO-1234ze(E)) is a complex process involving unimolecular decomposition and reactions initiated by radicals. repec.org Theoretical and experimental studies have been conducted to elucidate these pathways. repec.org

Unimolecular Decomposition and Radical-Initiated Combustion

Theoretical models of HFO-1234ze(E) combustion consider its unimolecular decomposition, collisions with oxygen, and reactions with hydrogen (H) and hydroxyl (OH) radicals. repec.org These reaction pathways have been analyzed using density functional theory. repec.org The decomposition of trans-1,3,3,3-tetrafluoropropene is predicted to occur through HF elimination, leading to various C₃HF₃ isomers.

The combustion process is significantly influenced by radical-initiated reactions. The primary radicals involved in the consumption of similar hydrofluoroolefins include F, CF₃, O, OH, and H. nih.gov For these compounds, a large portion of their consumption is through reactions with fluorine-containing species. nih.gov The presence of water vapor can also play a crucial role by increasing the production of highly active OH radicals, which influences the combustion reactions. researchgate.netnih.gov The main reaction for converting H₂O to radicals that promote combustion is H₂O + F → HF + OH. nih.gov

Kinetic models are essential for a comprehensive understanding of these complex reaction networks. These models, often integrated with established hydrocarbon combustion models like GRI-Mech 3.0, are developed based on quantum chemical calculations and refined with experimental data to predict flammability limits, flame speeds, and the formation of combustion products. nist.gov

Identification of Combustion Products (e.g., CO₂, Carbonyl Fluoride (B91410), Hydrogen Fluoride)

Experimental studies have identified the primary products of HFO-1234ze(E) combustion. wikipedia.orgepa.gov Combustion experiments consistently show the formation of carbon dioxide (CO₂), carbonyl fluoride (COF₂), and hydrogen fluoride (HF) as the main combustion products. wikipedia.orgepa.gov

Under certain conditions, such as in medium-voltage electrical switchgear, other decomposition products have been identified in gas mixtures containing HFO-1234ze(E). These can include tetrafluoromethane (CF₄), hexafluoroethane (B1207929) (C₂F₆), hexafluoropropylene (C₃F₆), 1,1,1,2,2,3,3-heptafluoropropane (C₃HF₇), and difluoromethane (B1196922) (CH₂F₂). nih.gov The formation of these products highlights the complex chemical transformations that can occur under various thermal and electrical stress conditions.

Flammability Limit Determination and Predictive Models

The flammability of this compound is a key safety consideration, and its limits are determined through standardized experimental methods and analyzed using predictive models. It is classified as a mildly flammable (A2L) refrigerant. researchgate.netregulations.gov

Experimental Measurement of Flammability Ranges

The flammability range of HFO-1234ze(E) has been measured under various conditions. While it is considered non-flammable in dry air at 20°C and one atmosphere, it exhibits a narrow flammable range under specific conditions of elevated temperature and humidity. researchgate.netcrcind.com For instance, at 30°C and with a relative humidity of ≥50%, a flammable range of 8.0-8.5 volume percent in air has been observed. crcind.com Other studies have reported a flammability range of 6.5% to 12% by volume in air. regulations.gov

Experimental methods like ASTM E-681 and ISO 10156 are commonly used to determine these limits. crcind.com However, discrepancies in published data exist, which may be attributed to variations in test conditions and ignition energy. researchgate.netregulations.gov For example, one study using a high ignition energy of about 1000 J at 25°C determined the lower and upper flammability limits to be 6.5% and 12.0%, respectively. researchgate.net

ConditionLower Flammability Limit (LFL) (% vol)Upper Flammability Limit (UFL) (% vol)Source
Dry air, 20°C, 1 atmNon-flammableNon-flammable crcind.com
30°C, ≥50% RH8.08.5 crcind.com
General6.512.0 regulations.gov
25°C, 50% RH, 10-20 J ignition5.713.3 researchgate.net
25°C, ~1000 J ignition6.512.0 researchgate.net
35°C, moist air (50% RH at 23°C)5.8612.8 researchgate.net
60°C, moist air (50% RH at 23°C)5.0515.5 researchgate.net

Influence of Environmental Parameters on Flammability Characteristics (e.g., Temperature, Humidity)

Environmental factors, particularly temperature and humidity, have a significant impact on the flammability of HFO-1234ze(E). researchgate.net The flammable range of HFO-1234ze(E) expands with increasing temperature and humidity. researchgate.netresearchgate.net

Research has shown that HFO-1234ze(E) is non-flammable in dry air but becomes flammable in moist air. researchgate.netresearchgate.net Specifically, it is non-flammable if the air humidity is 10% or less (corrected for 23°C). researchgate.net The presence of water molecules in moist air can be converted into highly active OH radicals during combustion, which promotes the thermal cracking of the refrigerant and influences the combustion reactions. researchgate.net This effect is more pronounced for hydrofluorocarbons where the number of fluorine atoms is greater than the number of hydrogen atoms. researchgate.netnih.gov

The temperature dependence of the flammability limits for HFO-1234ze(E) is considerably larger than what is predicted by standard rules for many other flammable substances. researchgate.net For instance, the refrigerant exhibits flame limits at temperatures exceeding 28-30°C. tega.declimalife.co.uk

Flame Propagation Characteristics and Burning Velocities

The flame propagation of this compound is characterized by a very low burning velocity. jsrae.or.jp This is a defining feature of A2L refrigerants, which have burning velocities of 10 cm/s or less. jsrae.or.jp The low burning velocity means that the flame front can be significantly affected by buoyancy. jsrae.or.jp

The maximum burning velocity for the isomer HFO-1234ze(Z) was found to be 1.9 cm/s, which is similar to that of HFO-1234ze(E). jsrae.or.jp Another source reports a burning velocity of 4.75 cm/s for a related HFO. arkema.com The addition of water vapor to the air can increase the burning velocity, with the peak velocity shifting to leaner mixtures. nih.gov This increase is attributed to the enhancement of the reaction rate in the initial stage of combustion due to the presence of additional hydrogen-containing radicals. nih.gov

The very low heat of combustion of HFO-1234ze(E), about five times less than that of propane (B168953), combined with its low burning velocity, means that even if a flame occurs, its effect would be extremely mild and unlikely to propagate a fire. climalife.co.uk

Fire Suppression Effects of Co-Blended Agents

The inherent mild flammability of 1,3,3,3-tetrafluoropropene (HFO-1234ze(E)) under certain conditions has prompted research into the development of non-flammable blends by combining it with various fire suppressants. These co-blended agents are designed to mitigate the flammability risks associated with HFO-1234ze(E) while retaining its desirable environmental properties, such as a low global warming potential (GWP). The fire suppression effectiveness of these blends is a critical factor in their viability as alternatives to high-GWP hydrofluorocarbons (HFCs).

Research has focused on determining the critical suppression concentration (CSC) of different agents when blended with HFO-1234ze(E). The CSC is the minimum concentration of the suppressant in a blend required to make the mixture non-flammable under specified conditions. These investigations provide crucial data for the formulation of safe and effective refrigerant and fire-extinguishing mixtures.

A key study investigated the inhibition effects of three non-flammable refrigerants on the flammability of HFO-1234ze(E) at 23°C and 50% relative humidity. researchgate.netrepec.org The tested flame retardants were carbon dioxide (R-744), (E)-1,1,1,4,4,4-hexafluoro-2-butene (R-1336mzz(E)), and (E)-1-chloro-3,3,3-trifluoropropene (R-1233zd(E)). The experimental results showed that as the concentration of the flame retardant in the blend increases, the lower flammability limit (LFL) tends to rise while the upper flammability limit (UFL) decreases, effectively narrowing the flammable range until it is completely suppressed.

The study determined the critical suppression concentrations for these agents when blended with HFO-1234ze(E). researchgate.netrepec.org These findings are instrumental in developing non-flammable HFO-based blends for various applications.

Table 1: Critical Suppression Concentrations of Various Agents on the Flammability of this compound (HFO-1234ze(E))

Flame Retardant AgentChemical FormulaCritical Suppression Concentration (molar fraction)
Carbon Dioxide (R-744)CO₂0.41
(E)-1,1,1,4,4,4-Hexafluoro-2-butene (R-1336mzz(E))C₄H₂F₆0.20
(E)-1-Chloro-3,3,3-trifluoropropene (R-1233zd(E))C₃H₂ClF₃0.40
Data sourced from "Experimental investigation on the inhibition of flame retardants on the flammability of R1234ze(E)". researchgate.netrepec.org

The inhibition mechanisms of these co-blended agents are understood to involve both physical and chemical effects. The physical effect is primarily due to the heat absorption capacity of the added agent, which lowers the flame temperature. The chemical effect involves the interference of the agent or its decomposition products with the chain reactions of combustion.

Further research has explored the flame-retardant effect of 1,1,1,2-tetrafluoroethane (B8821072) (R-134a) on HFO-1234ze(E) at an elevated temperature of 60°C. repec.org This study found the critical explosion suppression ratio for the R-134a/HFO-1234ze(E) mixture to be 0.315. repec.org

While specific research data on the fire suppression effects of co-blending this compound with agents like Dodecafluoro-2-methylpentan-3-one (FK-5-1-12) or Perfluoro(2-methyl-3-pentanone) (C6F12O) is not as readily available in publicly accessible literature, the existing studies on other blends demonstrate a clear principle: the flammability of HFO-1234ze(E) can be effectively suppressed by blending it with appropriate concentrations of non-flammable agents. This approach is vital for the development of next-generation, environmentally friendly refrigerants and fire suppressants that are safe for use in a wide range of applications.

Industrial Process Development and Optimization

Process Design for Scalable Production

The scalable production of 1,3,3,3-tetrafluoroprop-1-ene is primarily centered around two main chemical pathways: the dehydrofluorination of 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa) and the fluorination of chlorinated precursors. google.com

One prominent route involves a two-stage vapor phase process. This begins with the hydrofluorination of 1-chloro-3,3,3-trifluoropropene (HCFC-1233zd) to produce intermediate products, which are then subsequently dehydrochlorinated and dehydrofluorinated to yield HFO-1234ze. google.com Another scalable approach utilizes 1,1,1,3,3-pentachloropropane (B1622584) (HCC-240fa) as a raw material, which undergoes a two-stage gas phase fluorination reaction to co-produce HFO-1234ze and HFC-245fa. google.comwipo.int This co-production method is designed to be suitable for large-scale industrial application, minimizing issues like alkene polymerization or carbonization during the reaction. wipo.int

The process design for a new manufacturing facility for HFO-1234ze can involve significant capital investment, with projects including the installation of new structures, reactor vessels, piping, raw material and product storage, as well as truck loading/unloading and effluent treatment facilities. executrekusa.com The reaction can be carried out in either a liquid or gas phase, with gas-phase fluorination being generally preferred. google.com Flow reactors are often used for the gas-phase reactions. google.com

Catalytic System Development and Performance Enhancement

The choice of catalyst is critical to the efficiency and selectivity of HFO-1234ze synthesis. Research has focused on developing robust catalytic systems that offer high conversion rates and long-term stability.

For the dehydrofluorination of HFC-245fa, a variety of catalysts have been investigated. Supported catalysts, such as vanadium pentoxide (V2O5) on magnesium fluoride (B91410) (MgF2), have shown high performance. The addition of V2O5 to MgF2 has been found to increase the conversion of HFC-245fa from 19.2% to as high as 95.2%, while also enhancing catalyst stability. halide-crylink.com Characterization of these catalysts revealed that the V2O5 is transformed into vanadium oxyfluoride (VOFx) species, which are responsible for the improved activity. halide-crylink.com

Chromium-based catalysts, particularly chromium oxide (Cr2O3), are also widely used, often in a vapor-phase reaction. google.comgoogle.com The performance of Cr2O3 can be enhanced by the addition of other metal oxides. For instance, the addition of nickel oxide (NiO) to a Cr2O3 catalyst has been shown to effectively enhance its activity. researchgate.net Other catalysts that have been explored include fluorinated metal oxides, metal fluorides, and supported metals. google.com Alumina (B75360) catalysts have also been prepared and tested for the isomerization of trans-1,3,3,3-tetrafluoropropene to the cis isomer. researchgate.net

The table below summarizes the performance of various catalysts in the dehydrofluorination of HFC-245fa.

CatalystReaction Temperature (°C)HFC-245fa Conversion (%)HFO-1234ze Selectivity (%)
MgF234019.2~99.8
1.0% V2O5/MgF234067.7~99.8
3.1V2O5/MgF2320--
Cr2O3 (precipitated)--~80
15NiO/Cr2O3--up to 99

Data compiled from multiple sources. halide-crylink.comresearchgate.net

Reaction Engineering for Maximized Yield and Specificity

Reaction engineering principles are applied to optimize the conditions for the synthesis of HFO-1234ze, aiming to maximize yield and selectivity towards the desired isomer, typically the trans-isomer (HFO-1234ze(E)).

In the dehydrofluorination of HFC-245fa, reaction conditions are controlled to achieve high conversion and selectivity. For instance, using a 45% potassium hydroxide (B78521) (KOH) solution, a 95.1% conversion of HFC-245fa was achieved, with a selectivity of 86.9% to the trans-isomer and 13.1% to the cis-isomer. google.comgoogle.com The reaction temperature is a key parameter; for gas-phase fluorination using a Cr2O3 catalyst, temperatures can range from about 250°C to 500°C. google.com

The process can be designed to achieve very high conversion rates, with some embodiments targeting at least 90% conversion of the starting material. google.com Similarly, high selectivity to HFO-1234ze of at least 85%, and preferably higher, is a key objective. google.com The reaction can produce a mixture of trans- and cis-isomers of HFO-1234ze. google.com Further processing steps can be employed to isomerize the less desired cis-isomer to the more commercially significant trans-isomer. researchgate.net

Kinetic studies have shown that the activation energy for the dehydrofluorination of HFC-245fa can be significantly lowered with the use of more effective catalysts. For example, a 3.1V2O5/MgF2 catalyst was found to have a much lower activation energy (44.6 ± 1.9 kJ mol-1) compared to MgF2 alone (69.0 ± 0.8 kJ mol-1). halide-crylink.com

Impurity Profiling and Advanced Purification Strategies

The product stream from the synthesis of HFO-1234ze typically contains a variety of impurities that must be removed to meet product specifications. These impurities can include unreacted starting materials, byproducts, and isomers of the target compound.

The primary isomers produced are trans-HFO-1234ze and cis-HFO-1234ze. google.com The cis-isomer is often considered an impurity that needs to be separated. Other potential impurities include 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf) and 3,3,3-trifluoropropyne (B1345459). researchgate.net

Advanced purification strategies are employed to separate HFO-1234ze from these impurities. Distillation is a common method used to purify the final product. google.com Azeotropic distillation techniques can be used to separate hydrofluoroolefins from hydrofluorocarbons and hydrogen fluoride. google.com

For the removal of specific impurities, adsorption methods using molecular sieves have been developed. It has been found that molecular sieves with pore diameters ranging from about 5 to 10 angstroms can be used to separate HFO-1234 isomers. google.com Specifically, 5A molecular sieves have been shown to be effective in separating other HFO-1234 isomers from the desired trans-HFO-1234ze. google.com

Regulatory Framework and Environmental Policy Implications for Research and Development

Global and Regional Regulatory Landscape for Fluorinated Organic Compounds

A primary driver for the adoption of HFO-1234ze is the international effort to phase down substances with high global warming potential (GWP). The Kigali Amendment to the Montreal Protocol stands as a cornerstone of global policy, mandating a gradual reduction in the production and consumption of hydrofluorocarbons (HFCs). norden.org This international agreement has spurred the search for alternatives with lower GWP, such as hydrofluoroolefins (HFOs) like HFO-1234ze. norden.orgtrane.eu

In the European Union , the F-Gas Regulation (EU) No 517/2014 and its recent successor, (EU) 2024/573 , have been instrumental in driving the transition away from high-GWP HFCs. europa.eurefrigerantanswers.eucaverion.com These regulations establish a quota system for placing HFCs on the market and include bans on their use in specific applications. europa.eurefrigerantanswers.eu While HFOs like HFO-1234ze are not directly subject to the HFC quota, they are included in the reporting requirements of the F-Gas Regulation. norden.org The updated regulation, which entered into force in March 2024, aims for a complete phase-out of HFCs by 2050 and strengthens measures to prevent emissions. europa.eucaverion.com The Mobile Air Conditioning (MAC) Directive (2006/40/EC) further drove the initial adoption of HFOs by prohibiting F-gases with a GWP higher than 150 in new cars from 2017. refrigerantanswers.eu

Another significant piece of EU legislation is the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation . refrigerantanswers.eufluorocarbons.org HFO-1234ze is registered under REACH. honeywell-refrigerants.comhoneywell.com However, a recent proposal from five member states to restrict per- and polyfluoroalkyl substances (PFAS) under REACH could have significant implications for HFOs, including HFO-1234ze, as they fall under the proposed PFAS definition. norden.orgiifiir.orgworldbiomarketinsights.comcoolingpost.com If adopted, this could lead to bans on their use, with certain exemptions and transition periods. iifiir.org

Policy-Driven Research Challenges and Innovation Incentives

The stringent regulatory environment creates both challenges and incentives for research and development of low-GWP compounds like HFO-1234ze. A primary challenge is the ongoing scrutiny of the environmental and health impacts of HFOs. For instance, the atmospheric degradation of some HFOs can form trifluoroacetic acid (TFA), a persistent substance. fluorocarbons.orgopenaccessgovernment.org This has led to concerns about potential long-term environmental accumulation and has fueled research into the atmospheric chemistry and environmental fate of these compounds. openaccessgovernment.org

Furthermore, the potential classification of HFOs as PFAS under regulations like REACH presents a significant research and development hurdle. iifiir.orgcoolingpost.com This uncertainty drives the need for alternative solutions and detailed toxicological and environmental impact studies. The flammability of some HFOs, although often classified as "mildly flammable" (A2L), also necessitates research into safe handling, system design, and compliance with safety standards. thetrainingcenter.com

Conversely, these regulatory pressures create strong incentives for innovation. Governments and international bodies offer funding and support for the development of climate-friendly technologies. In the European Union , programs like Horizon Europe and the Innovation Fund provide financial support for research and innovation projects aimed at reducing greenhouse gas emissions. europa.eu

In the United States , particularly in California , incentive programs are in place to encourage the adoption of low-GWP and ultra-low-GWP refrigerants. The F-gas Reduction Incentive Program (FRIP) , established under Senate Bill 1013, provides financial incentives for transitioning to climate-friendly refrigerant technologies in sectors like commercial and industrial refrigeration. govdelivery.comca.govca.govca.gov These programs aim to overcome the initial cost barriers and accelerate the market adoption of alternatives like HFOs and natural refrigerants. ca.gov The U.S. Department of Energy also funds research to evaluate the performance of low-GWP refrigerants. iiarcondenser.org

These policy measures are designed to stimulate the development of not only new refrigerants but also the necessary equipment and practices for their safe and efficient use. thetrainingcenter.comipfonline.comtrdsf.com

Comparative Analysis with Predecessor Compounds and Next-Generation Alternatives

HFO-1234ze is primarily seen as a replacement for the high-GWP HFC, R-134a. The key advantage of HFO-1234ze is its significantly lower GWP. While R-134a has a GWP of 1430, HFO-1234ze has a GWP of less than 1. researchgate.nethoneywell-refrigerants.com This drastic reduction is a major driver for its adoption in line with global climate goals. wikipedia.org

From a performance perspective, HFO-1234ze exhibits thermodynamic properties similar to R-134a, allowing it to be used in existing system designs with some modifications. ups.edu.ec However, there can be differences in cooling capacity and energy efficiency, which are subjects of ongoing research and system optimization. researchgate.netups.edu.ec

Property1,3,3,3-Tetrafluoroprop-1-ene (HFO-1234ze)1,1,1,2-Tetrafluoroethane (B8821072) (HFC-134a)
GWP (100-year) <1 honeywell-refrigerants.com1430 researchgate.net
Atmospheric Lifetime ~18 days ups.edu.ec~13 years ups.edu.ec
Ozone Depletion Potential (ODP) 0 researchgate.net0 researchgate.net
ASHRAE Safety Classification A2L (mildly flammable) researchgate.nethoneywell-refrigerants.comA1 (non-flammable) researchgate.net

This table provides a comparative overview of key environmental and safety properties of HFO-1234ze and its predecessor, HFC-134a.

The landscape of "next-generation" alternatives is diverse and includes other HFOs, HFO/HFC blends, and natural refrigerants like carbon dioxide (R-744), propane (B168953) (R-290), and ammonia (B1221849) (R-717). facilitiesnet.com HFO blends are often formulated to achieve a balance of properties such as non-flammability, lower GWP, and performance characteristics similar to the substances they are replacing. trane.eufacilitiesnet.com For example, R-513A is a blend of HFO-1234yf and HFC-134a with a lower GWP than R-134a alone. facilitiesnet.com

Natural refrigerants generally have ultra-low GWPs but can present challenges such as higher flammability (propane) or toxicity (ammonia), requiring specific safety measures and system designs. caverion.comfacilitiesnet.com The choice between HFO-1234ze and these other next-generation alternatives often depends on the specific application, regulatory requirements, safety considerations, and system performance targets. iiarcondenser.orgfacilitiesnet.com

Environmental Impact Assessment Methodologies in Regulatory Contexts

In regulatory contexts, the environmental impact of refrigerants is assessed using various methodologies that go beyond just GWP. The Life Cycle Climate Performance (LCCP) is a comprehensive "cradle-to-grave" assessment that considers both the direct emissions of the refrigerant (e.g., from leaks) and the indirect emissions associated with the energy consumption of the equipment throughout its lifetime. researchgate.netresearchgate.net This holistic approach is crucial for evaluating the true climate impact of a refrigerant technology. researchgate.net

The Total Equivalent Warming Impact (TEWI) is another metric used, which also accounts for both direct and indirect emissions. researchgate.net These assessments are critical for policymakers and industry to make informed decisions about which alternatives offer the most significant environmental benefits.

Regulatory bodies like the EPA, through the SNAP program, conduct comparative risk assessments that evaluate substitutes based on a range of environmental and health criteria, including ODP, GWP, toxicity, flammability, and ecosystem effects. epa.gov This ensures that a new alternative does not pose other significant risks while addressing the primary concern of global warming.

Conclusion and Future Research Directions

Summary of Key Academic Advancements in 1,3,3,3-Tetrafluoroprop-1-ene Research

Research into this compound has been largely driven by the need to find replacements for high global warming potential (GWP) HFCs, which are being phased out under international agreements like the Kigali Amendment to the Montreal Protocol. A major breakthrough has been the identification of HFO-1234ze as a "fourth generation" refrigerant and blowing agent with a GWP of less than 1 and zero ozone depletion potential (ODP). ontosight.ai This is a significant improvement over many HFCs, which can have GWPs in the thousands. ontosight.ai

Key academic advancements have centered on understanding its fundamental properties and performance in various applications. ontosight.aiontosight.ai Researchers have extensively studied its thermodynamic properties to evaluate its suitability as a refrigerant. wikipedia.orgresearchgate.net While not a direct "drop-in" replacement for HFC-134a due to differences in volumetric cooling capacity and pressure drops, studies have shown that with modifications to system components, it can achieve comparable energy performance. wikipedia.org Furthermore, detailed investigations into its combustion and flammability characteristics have been crucial for its safe implementation. researchgate.netnih.gov

Remaining Challenges in Synthesis and Mechanistic Understanding

Despite progress, challenges in the synthesis and a complete mechanistic understanding of this compound persist. One of the primary synthesis routes involves the dehydrofluorination of 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa). While effective, optimizing catalyst performance to improve yield, selectivity, and energy efficiency remains an active area of research. For instance, studies have shown that the activation energy for this reaction can be significantly lowered with certain catalysts, indicating different reaction pathways.

Another significant synthetic route is the catalytic fluorination of chlorinated precursors using anhydrous hydrogen fluoride (B91410) (HF). A key challenge here is the development of robust catalysts that can withstand the corrosive nature of HF while maintaining high activity and selectivity.

From a mechanistic standpoint, fully elucidating the complex reaction pathways during its synthesis and decomposition is ongoing. For example, the dissociative photoionization of trans-1,3,3,3-tetrafluoroprop-1-ene involves intricate rearrangements, including both fluorine and hydrogen migration, before dissociation occurs. nsf.gov Kinetic modeling and simulations are being employed to bridge the gap between theoretical calculations and real-world applications, often by integrating HFO-1234ze-specific mechanisms with established combustion models.

Opportunities for Innovation in Environmental Applications and Mitigation Strategies

The primary environmental application of this compound lies in its role as a replacement for high-GWP substances in refrigeration, air conditioning, foam blowing, and as a propellant in aerosols. ontosight.aimolbase.com Its very low GWP and zero ODP make it a key technology in mitigating climate change. ontosight.ai

However, there are still opportunities for innovation. One area of concern is the atmospheric breakdown of HFO-1234ze. While it has a short atmospheric lifetime, some studies have suggested that it can form HFC-23, a potent greenhouse gas, as a secondary atmospheric breakdown product. wikipedia.org Although contradicted by other papers, this highlights the need for continued research into its atmospheric chemistry to fully understand its long-term environmental impact. wikipedia.org

Another consideration is the formation of trifluoroacetic acid (TFA) during its atmospheric decomposition. wikipedia.org While the amounts generated from applications like metered-dose inhalers are considered negligible, the persistence of TFA in the environment warrants further investigation and the development of potential mitigation strategies. wikipedia.org Innovations in capture and recycling technologies for HFOs at the end of their life cycle also present an important area for development to ensure a circular economy approach.

Emerging Research Areas and Unexplored Potential in Chemical Science

Beyond its established applications, this compound is finding its way into new and emerging research areas. One such area is its use in specialized fields like semiconductor manufacturing. Its unique properties could be beneficial in etching or cleaning processes.

Furthermore, its potential in medical devices is being explored, particularly as a propellant in metered-dose inhalers. wikipedia.orgnih.gov Nonclinical safety assessments have supported its further development for this application. nih.govnih.gov

The fundamental chemistry of fluorinated olefins also presents unexplored potential. The presence of the carbon-carbon double bond and multiple fluorine atoms creates a unique electronic environment, making it a potentially valuable building block in synthetic organic chemistry. Research into its reactivity in various chemical transformations could lead to the development of novel fluorinated compounds with valuable properties.

Interdisciplinary Collaboration and Future Academic Trajectories

The future of this compound research will increasingly rely on interdisciplinary collaboration. The development of more efficient and sustainable synthetic routes will require the expertise of catalytic chemists and chemical engineers. A deeper understanding of its atmospheric chemistry will necessitate collaboration between atmospheric scientists and physical chemists.

The exploration of new applications in areas like medicine and electronics will require partnerships between chemists, materials scientists, and medical researchers. arxiv.orgresearchgate.net For instance, its use as an eco-friendly gas in particle detectors for high-energy physics experiments highlights the potential for collaboration with physicists. arxiv.orgresearchgate.net

Future academic trajectories will likely focus on:

Green Synthesis: Developing more environmentally friendly and cost-effective production methods.

Next-Generation Blends: Investigating blends of HFO-1234ze with other low-GWP refrigerants to optimize performance for specific applications.

Advanced Materials: Exploring its use as a monomer or precursor for the synthesis of novel fluoropolymers with tailored properties.

Life Cycle Analysis: Conducting comprehensive life cycle assessments to fully quantify its environmental footprint from production to disposal.

By fostering collaboration and pursuing these research avenues, the scientific community can continue to unlock the full potential of this compound as a key component of a more sustainable future.

Q & A

Q. How can cis/trans isomers of 1,3,3,3-Tetrafluoroprop-1-ene be distinguished experimentally?

Methodological Answer:

  • Gas Chromatography (GC): Use polar capillary columns (e.g., DB-624) with flame ionization detection. Retention times differ due to dipole interactions between isomers and the stationary phase .
  • FTIR Spectroscopy: Analyze C-F stretching vibrations (1,000–1,300 cm⁻¹). Trans isomers exhibit distinct peak splitting due to reduced symmetry compared to cis isomers .
  • NMR: 19F^{19}\text{F} NMR chemical shifts vary; trans isomers typically show upfield shifts for fluorine atoms on the propene backbone due to reduced steric hindrance .

Q. What are the acute inhalation toxicity thresholds for this compound?

Methodological Answer:

  • LC₅₀ (Rat, 4h): >207,000 mg/m³ (non-classified under GHS), derived from controlled chamber experiments with monitored exposure concentrations .
  • Cardiac Sensitization: No observed effect level (NOEL) in dogs is 50,000 ppm; effects manifest at ≥75,000 ppm due to transient arrhythmia induction .

Q. How is the purity of synthesized this compound validated in industrial processes?

Methodological Answer:

  • GC-MS Analysis: Quantify impurities (e.g., 1,1,1,3,3-pentafluoropropane) using internal standards and calibration curves. Detection limits <0.01% .
  • DSC (Differential Scanning Calorimetry): Validate phase purity by comparing melting points to reference data (e.g., trans isomer: melting point ≈ −19°C) .

Advanced Research Questions

Q. How can Helmholtz energy equations of state (EoS) for this compound be developed for thermodynamic modeling?

Methodological Answer:

  • Data Collection: Use a two-sinker densimeter to measure p-ρ-T properties across T = 232–400 K and pressures up to 10 MPa. Correct for magnetic suspension coupling errors and vertical density gradients .
  • Model Fitting: Fit data to a 12-term Helmholtz energy equation using nonlinear regression. Validate against vapor-pressure measurements (e.g., Wagner equation) and literature data .
  • REFPROP Integration: Implement EoS into NIST REFPROP (v10.0) for compatibility with refrigeration cycle simulations .

Q. What experimental methods resolve contradictions in reported thermal conductivity values for trans-1,3,3,3-Tetrafluoroprop-1-ene?

Methodological Answer:

  • Transient Hot-Wire Technique: Measure thermal conductivity (λ) at T = 243–373 K and p = 0.1–30 MPa. Correct for radiation losses and convection errors .
  • Comparative Analysis: Cross-validate with parallel-plate and guarded-hot-plate methods. For R1234ze(E), λ ranges from 10.8 mW·m⁻¹·K⁻¹ (gas phase, 25°C) to 72.3 mW·m⁻¹·K⁻¹ (liquid phase, −20°C) .

Q. How are vapor-liquid equilibrium (VLE) data for near-azeotropic mixtures containing this compound modeled?

Methodological Answer:

  • Apparatus: Use a recirculating equilibrium still with in-situ sampling. Measure compositions via GC and pressures with quartz crystal transducers .
  • Mixing Rules: Apply MHV2 (Modified Huron-Vidal second-order) or NRTL models for activity coefficients. For R1234ze(E)/R1243zf mixtures, average deviations in vapor composition are <1.5% .

Safety and Environmental Impact

Q. What methodologies assess the long-term ecological impact of this compound leakage?

Methodological Answer:

  • Biodegradability Testing: Follow OECD 301F (Manometric Respirometry). Results indicate <10% degradation in 28 days, classifying it as non-readily biodegradable .
  • Aquatic Toxicity:
    • Daphnia magna EC₅₀ (48h): >83 mg/L (OECD 202)
    • Scenedesmus EC₅₀ (72h): >100 mg/L (OECD 201)
    • Bioaccumulation: log Kₒw = 1.2 (low potential for bioaccumulation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.